![molecular formula C23H24N6O3 B6537408 2-(3,5-dimethylphenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}ethan-1-one CAS No. 1058255-93-8](/img/structure/B6537408.png)
2-(3,5-dimethylphenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}ethan-1-one
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Description
The compound contains several functional groups including a phenoxy group, a furan ring, a 1,2,4-triazolo[4,3-b]pyridazine ring, and a piperazine ring. These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized using multistep synthetic routes . For instance, 1,2,4-triazole-containing scaffolds can be synthesized using 3-amino-1,2,4-triazole .Scientific Research Applications
Medicinal Chemistry
Novel 1,2,4-Oxadiazole Derivatives:- Inspired by the compound’s structure, scientists have employed a structure-based bioisostere strategy to design and synthesize novel 1,2,4-oxadiazole derivatives .
Organic Synthesis
Biomass Catalytic Conversion:- The first phase involves transforming N-acetylglucosamine into 5-hydroxymethylfurfural (HMF). Subsequently, a condensation reaction with 3,3-Dimethyl-2-butanone yields a new compound, (E)-1-(5-(hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en .
properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-1-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-16-12-17(2)14-18(13-16)32-15-22(30)28-9-7-27(8-10-28)21-6-5-20-24-25-23(29(20)26-21)19-4-3-11-31-19/h3-6,11-14H,7-10,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCUGZCDPOULCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CO5)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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